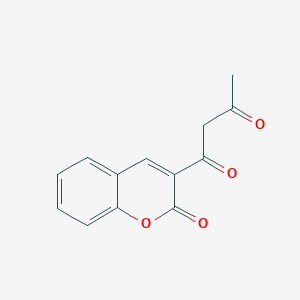
Coumarin, 3-acetoacetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-acetoacetyl- is a chemical compound that belongs to the coumarin family. It is a yellowish crystalline powder that has a sweet, vanilla-like odor. Coumarin, 3-acetoacetyl- has been widely used in various fields, including medicine, agriculture, and food industry.
Wirkmechanismus
The exact mechanism of action of coumarin, 3-acetoacetyl- is not fully understood. However, it has been proposed that coumarin, 3-acetoacetyl- exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Coumarin, 3-acetoacetyl- has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.
Biochemische Und Physiologische Effekte
Coumarin, 3-acetoacetyl- has been found to exert various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Coumarin, 3-acetoacetyl- has also been found to exhibit antimicrobial activity, which may be useful in the development of new antimicrobial agents. In addition, coumarin, 3-acetoacetyl- has been shown to inhibit tumor cell growth and induce apoptosis, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin, 3-acetoacetyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, coumarin, 3-acetoacetyl- has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous systems. In addition, coumarin, 3-acetoacetyl- has been found to exhibit some toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on coumarin, 3-acetoacetyl-. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, the development of new synthesis methods for coumarin, 3-acetoacetyl- may be useful for its wider application in scientific research. Finally, the development of new derivatives of coumarin, 3-acetoacetyl- may lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
Coumarin, 3-acetoacetyl- can be synthesized by a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann reaction. The Knoevenagel condensation reaction involves the reaction of 3-acetoacetyl-2H-chromen-2-one with malonic acid in the presence of a base catalyst. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base catalyst. The Pechmann reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-acetoacetyl- has been widely used in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Coumarin, 3-acetoacetyl- has also been found to exhibit antitumor and antiviral activities. In addition, coumarin, 3-acetoacetyl- has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
13252-79-4 |
|---|---|
Produktname |
Coumarin, 3-acetoacetyl- |
Molekularformel |
C13H10O4 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
1-(2-oxochromen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-8(14)6-11(15)10-7-9-4-2-3-5-12(9)17-13(10)16/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
AZAIGYUDADTJHD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
Kanonische SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |
Synonyme |
3-Acetoacetylcoumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



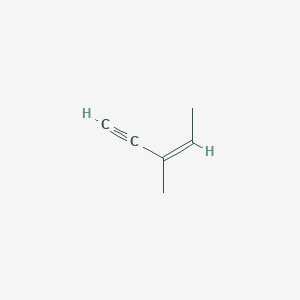
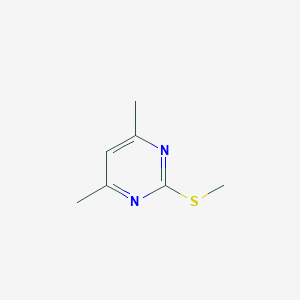
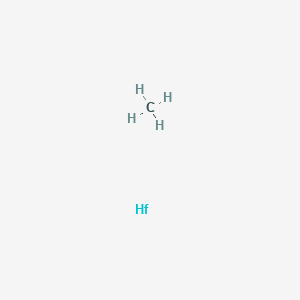
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
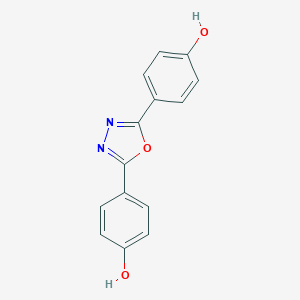
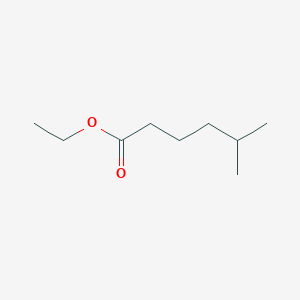
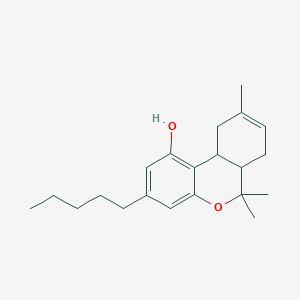
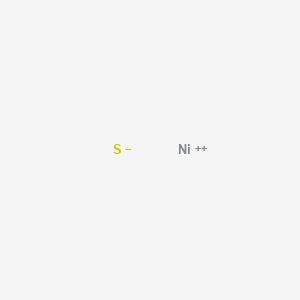
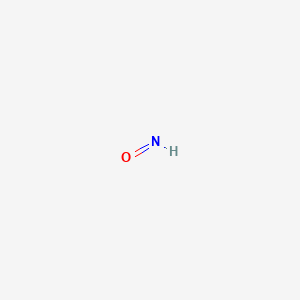

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
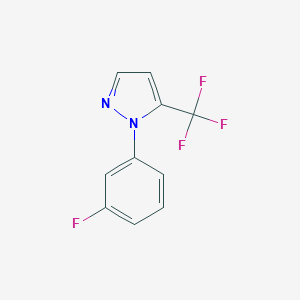
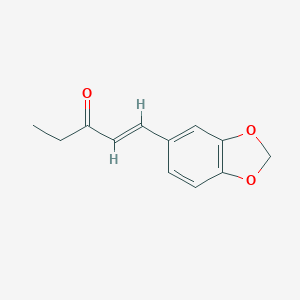
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)